2-Chloro-dibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-dibenzothiophene is an organosulfur compound with the molecular formula C₁₂H₇ClS. It is a derivative of dibenzothiophene, where one of the hydrogen atoms is replaced by a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-dibenzothiophene can be synthesized through several methods. One common approach involves the chlorination of dibenzothiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-dibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to dibenzothiophene using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide and are conducted at elevated temperatures.
Major Products Formed:
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: Dibenzothiophene.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-dibenzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and heterocyclic compounds.
Wirkmechanismus
The mechanism by which 2-Chloro-dibenzothiophene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its aromatic and chlorinated structure, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Dibenzothiophene: The parent compound without the chlorine substitution.
2-Methyl-dibenzothiophene: A methyl group replaces one hydrogen atom.
2-Bromo-dibenzothiophene: A bromine atom replaces one hydrogen atom.
Comparison: 2-Chloro-dibenzothiophene is unique due to the presence of the chlorine atom, which imparts different reactivity and physical properties compared to its analogs. For example, the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to dibenzothiophene. Additionally, the presence of chlorine can influence its biological activity, potentially enhancing its antimicrobial properties .
Eigenschaften
Molekularformel |
C12H7ClS |
---|---|
Molekulargewicht |
218.70 g/mol |
IUPAC-Name |
2-chlorodibenzothiophene |
InChI |
InChI=1S/C12H7ClS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H |
InChI-Schlüssel |
ZNJQWPJMTIZOHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.